N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide
CAS No.:
Cat. No.: VC14956769
Molecular Formula: C22H19BrN4O2
Molecular Weight: 451.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19BrN4O2 |
|---|---|
| Molecular Weight | 451.3 g/mol |
| IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H19BrN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28) |
| Standard InChI Key | XCOITGYVXAWVCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Introduction
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of substituted heterocyclic compounds. It features both indole and pyridazine moieties, which are significant in medicinal chemistry due to their diverse pharmacological properties. This compound is closely related to N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, which has been studied for its potential as an inhibitor of human leukocyte elastase, an enzyme implicated in inflammatory conditions.
Synthesis and Characterization
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the indole and pyridazine moieties and their subsequent coupling. The reaction conditions require careful control of temperature, solvent choice, and reagent stoichiometry to optimize yield and purity. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for purification and structural confirmation.
Biological Activity and Potential Applications
While specific data on N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is limited, compounds with similar structures have shown promise in medicinal chemistry. For example, pyridazinones are known for their anti-inflammatory, anti-microbial, and anti-cancer effects. The indole moiety is also associated with diverse biological activities, suggesting potential therapeutic applications for this compound.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume